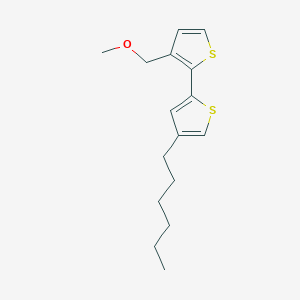![molecular formula C16H18O4 B14174984 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 922490-90-2](/img/structure/B14174984.png)
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by its unique structure, which includes a spirocyclic framework. Spiro compounds are known for their special structures and functions, making them valuable in various fields such as medicine, catalysis, and optical materials . The presence of oxygen atoms in the spirocyclic skeleton enhances the selectivity and activity of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate benzylidene derivatives with 1,5-dioxaspiro[5.5]undecane-2,4-dione. For example, the reaction of 2,3,4-trimethoxybenzylidene with 1,5-dioxaspiro[5.5]undecane-2,4-dione in ethanol under reflux conditions for 2.5 hours yields the desired product . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spiro compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fungal growth, leading to its antifungal properties . Additionally, the compound’s ability to form stable complexes with metal ions can enhance its catalytic activity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-Oxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific benzylidene substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced selectivity and activity in biological assays and catalytic reactions .
Eigenschaften
CAS-Nummer |
922490-90-2 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18O4/c17-14-13(11-12-7-3-1-4-8-12)15(18)20-16(19-14)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI-Schlüssel |
RTYMFGJEDURFCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC(=O)C(C(=O)O2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)



![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)


![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)

![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

